molecular formula C9H8ClNO2 B8757776 1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE

1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE

Cat. No.: B8757776
M. Wt: 197.62 g/mol
InChI Key: ABSQKQKOEFDZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a nitroprop-1-enyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE can be synthesized through several methods. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with nitroethane in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity .

Chemical Reactions Analysis

1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium ethoxide, and various nucleophiles. Major products formed from these reactions include amines, phenols, and other substituted benzene derivatives .

Scientific Research Applications

1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

1-chloro-4-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3

InChI Key

ABSQKQKOEFDZTI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.00 g (14.2 mmol) 4-chlorobenzaldehyde (Aldrich, Milwaukee, Wis.), 5.48 g (71.1 mmol) ammonium acetate (Fluka), and 50 g (666 Mmol) nitroethane, 98% (Aldrich) were combined in a 100 ml round bottom flask equipped with magnetic stirrer and nitrogen inlet. The reaction mixture was heated to 105° C. for 90 minutes and the solvent was removed under vacuum to give a dark yellow liquid which was recrystallized from cold methyl alcohol three times to give yellow needles in 40% yield. 1H NMR spectra is shown in FIG. 2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
50 g
Type
reactant
Reaction Step One

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